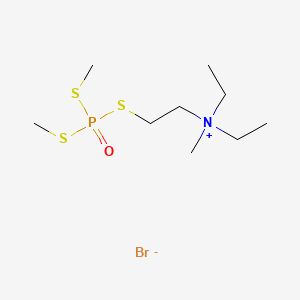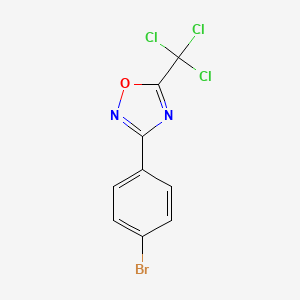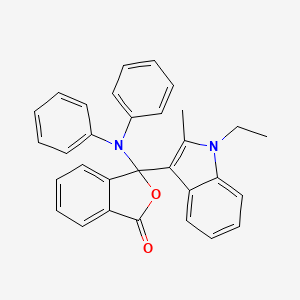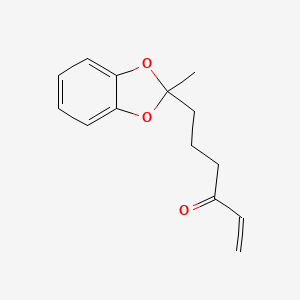
Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate is a chemical compound with the molecular formula C9-H23-N-O-P-S3.Br and a molecular weight of 368.39 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate involves several steps. The synthetic routes typically include the reaction of diethyl(2-mercaptoethyl)methylammonium bromide with S,S-dimethyl phosphorotrithioate under controlled conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate can be compared with other similar compounds, such as diethyl(2-(diphenylacetoxy)-ethyl)methylammonium bromide . While these compounds share some structural similarities, they may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior.
Propriétés
| 4936-67-8 | |
Formule moléculaire |
C9H23BrNOPS3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-bis(methylsulfanyl)phosphorylsulfanylethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C9H23NOPS3.BrH/c1-6-10(3,7-2)8-9-15-12(11,13-4)14-5;/h6-9H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
YQDPRZDBJACJKK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CCSP(=O)(SC)SC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)



